1,1,1,4,4,4-Hexafluorobutane (HFC-356mffm) is a hydrofluorocarbon (HFC) primarily recognized for its potential as a blowing agent in the production of rigid polyurethane foams. [, , , ] It is a non-ozone-depleting substance, making it a favorable alternative to chlorofluorocarbons (CFCs) that have been phased out due to their detrimental environmental impact. [, , , ] The compound has been studied for its conformational properties, chemical reactivity, and potential applications beyond its use as a blowing agent. [, , , ]
1,1,1,4,4,4-Hexafluorobutane is a fluorinated hydrocarbon with significant industrial applications. It is classified under the category of halogenated hydrocarbons, specifically as a perfluorinated compound. The compound is recognized for its utility as a refrigerant, blowing agent, and solvent in various chemical processes. Its unique properties stem from the presence of multiple fluorine atoms, which confer stability and low reactivity compared to other hydrocarbons.
The synthesis of 1,1,1,4,4,4-hexafluorobutane typically involves several steps:
The synthesis can be complex due to the need for precise control over reaction conditions (temperature and pressure) and the use of catalysts to enhance yields. For instance, reactions are typically conducted at elevated temperatures (around 110°C) to facilitate the hydrogenation process .
The molecular formula of 1,1,1,4,4,4-hexafluorobutane is . Its structure features a butane backbone fully substituted with fluorine atoms at specific positions:
The reactions generally require careful monitoring of conditions to prevent unwanted side reactions. The use of catalysts like palladium or platinum enhances efficiency and selectivity in producing the desired hexafluorobutane product.
The mechanism for synthesizing 1,1,1,4,4,4-hexafluorobutane primarily involves:
Data from studies indicate that this method achieves high selectivity for the target compound with minimal by-products .
Relevant data suggest that these properties make it suitable for applications requiring inertness and stability .
The unique properties of 1,1,1,4,4,4-hexafluorobutane allow it to serve effectively in these roles while minimizing environmental impact compared to other halogenated compounds .
Industrial-scale synthesis of 1,1,1,4,4,4-hexafluorobutane (HFC-356mff) primarily employs vapor-phase fluorination of chlorocarbon precursors using chromium-based catalysts. In a representative process, 1,1,1,4,4,4-hexachlorobutane undergoes continuous gas-phase reaction with anhydrous hydrogen fluoride (HF) at 300–400°C over a chromia (Cr₂O₃) catalyst promoted by zinc or nickel fluorides. This transformation proceeds through sequential halogen exchange, where chlorine atoms are substituted by fluorine via a radical mechanism. The reaction exhibits 85–90% selectivity for the target hydrofluoroalkane when optimized parameters are applied [3] [7].
Table 1: Key Parameters in Vapor-Phase Fluorination
Parameter | Optimal Range | Effect on Yield |
---|---|---|
Temperature | 350–380°C | <350°C: Incomplete conversion; >400°C: Decomposition |
HF:Substrate Molar Ratio | 10:1–15:1 | Lower ratios increase chlorinated byproducts |
Catalyst Composition | Cr₂O₃/ZnF₂ (95:5 wt%) | ZnF₂ suppresses coke formation |
Contact Time | 20–30 seconds | Shorter times reduce overfluorination |
Alternative routes involve liquid-phase fluorination of alkenes like (Z)-1,1,1,4,4,4-hexafluoro-2-butene using palladium-catalyzed hydrogenation. Pd/C catalysts in acetic anhydride solvent achieve near-quantitative conversion at 50–80°C under 20–30 bar H₂ pressure. This method benefits from mild conditions but requires expensive metal catalysts and stringent purification to remove olefinic impurities [3].
Commercially available (Z)-1,1,1,4,4,4-hexafluoro-2-butene (HFO-1336mzz-Z) serves as a critical precursor for synthesizing trifluoromethyl-functionalized alkenes via molybdenum-catalyzed cross-metathesis. Molybdenum monoaryloxide chloride complexes (e.g., Mo(NAr)(CHCMe₂Ph)(ORF₆)₂, where Ar=2,6-diisopropylphenyl) enable Z-selective coupling reactions with otherwise inert fluorinated olefins. The catalyst’s sterically demanding ligands enforce a side-on approach of substrates, favoring the formation of higher-energy Z-isomers through a stereoretentive mechanism [4].
Table 2: Substrate Compatibility in Z-Selective Metathesis
Substrate | Product | Z:E Selectivity | Yield (%) |
---|---|---|---|
Z-1,1,1,4,4,4-Hexafluorobut-2-ene | CF₃(CH₂)₃C=CHCF₃ | 95:5 | 88 |
1,2-Dichloroethene | CF₃CH=CHCl | 92:8 | 76 |
Styrene Derivatives | CF₃CH=CHC₆H₄X (X=OMe, NO₂) | 90:10 | 82 |
Key mechanistic aspects include:
Controlled C–F bond activation in 1,1,1,4,4,4-hexafluorobutane derivatives enables access to partially fluorinated building blocks. Aluminum(I) complexes (e.g., (Nacnac)Al, where Nacnac=CH(CMeNC₆H₃Prⁱ₂)₂) mediate defluorinative silylation via a concerted mechanism:
Simultaneously, borylative defluorination occurs using (CAAC)BH₂Li(thf)₃ reagents (CAAC=cyclic alkyl amino carbene), where boron attacks the vinylic carbon while lithium fluoride departs. This E2-type elimination produces gem-difluoroalkenes (e.g., CF₃CF=C(Bcat)CH₂CH₃) with >90% regioselectivity. Kinetic studies reveal second-order dependence on substrate and boron reagent, supporting a bimolecular concerted pathway [2].
Direct conversion of dinitriles to bis(trifluoromethyl)alkanes provides a streamlined approach to HFC-356mff. Succinonitrile (NC−CH₂−CH₂−CN) reacts with bromine trifluoride (BrF₃) in anhydrous hydrogen fluoride at −20°C to yield 1,1,1,4,4,4-hexafluorobutane in a single step:
Safety note: BrF₃ decomposes glass above 60°C and reacts violently with water, mandating equipment passivated with NiF₂. Despite challenges, this method bypasses multi-step syntheses of chlorinated intermediates required in conventional routes.
Industrial synthesis of HFC-356mff generates (E/Z)-isomeric mixtures of 1,1,1,4,4,4-hexafluoro-2-butene intermediates, requiring precise separation for isomer-specific end products. Key advancements include:
Persistent challenges involve isomer separation energy intensity due to close boiling points and HF handling costs. Recent continuous-flow systems reduce HF consumption by 30% using phase-transfer catalysts (Bu₄N⁺Br⁻), enhancing scalability for Z-isomer production essential in metathesis chemistry [7].
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